molecular formula C27H17ClN4 B13700087 9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole

9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole

Cat. No.: B13700087
M. Wt: 432.9 g/mol
InChI Key: IXGXKKVFQAPVJJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole involves its interaction with various molecular targets and pathways:

Biological Activity

9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C39H25ClN4
  • Molecular Weight : 585.1 g/mol
  • CAS Number : 1385826-95-8

Antitumor Activity

Research indicates that carbazole derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that related compounds showed IC50 values in the low micromolar range against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast)1.61 ± 0.92
Compound BHeLa (Cervical)1.98 ± 1.22
This compoundA549 (Lung)TBD

The structure–activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances cytotoxicity against tumor cells .

Neuroprotective Effects

Carbazole derivatives have been studied for their neuroprotective effects. In vitro studies on neuronal cells (HT22) showed that compounds with similar structures could protect against glutamate-induced toxicity at concentrations as low as 3 µM. This neuroprotective effect is attributed to antioxidative mechanisms .

Antimicrobial Activity

Carbazoles are also noted for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Studies suggest that carbazole derivatives can induce apoptosis through mitochondrial pathways.
  • Antioxidant Activity : The presence of phenolic groups in the structure may contribute to its antioxidative properties.

Study on Antitumor Activity

In a recent study published in MDPI, researchers synthesized a series of carbazole derivatives and evaluated their cytotoxicity against several cancer cell lines. The study found that modifications at the phenyl ring significantly enhanced the antitumor activity of these compounds .

Neuroprotective Study

Another investigation focused on the neuroprotective effects of carbazole derivatives on neuronal cells subjected to oxidative stress. The findings indicated that certain substitutions on the carbazole moiety led to increased neuroprotection and reduced cell death .

Properties

Molecular Formula

C27H17ClN4

Molecular Weight

432.9 g/mol

IUPAC Name

9-[3-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]carbazole

InChI

InChI=1S/C27H17ClN4/c28-27-30-25(18-9-2-1-3-10-18)29-26(31-27)19-11-8-12-20(17-19)32-23-15-6-4-13-21(23)22-14-5-7-16-24(22)32/h1-17H

InChI Key

IXGXKKVFQAPVJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC(=CC=C3)N4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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